molecular formula C19H17NO4S B3021383 (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid CAS No. 423719-54-4

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B3021383
CAS No.: 423719-54-4
M. Wt: 355.4 g/mol
InChI Key: HUWNZLPLVVGCMO-KRWDZBQOSA-N
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Description

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid, commonly referred to as Fmoc-thiazolidine, is a derivative of thiazolidine-4-carboxylic acid (TCA). This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of oxidative stress and cellular protection. This article explores the biological activity of Fmoc-thiazolidine, including its mechanisms of action, clinical implications, and relevant research findings.

Chemical Structure and Properties

Fmoc-thiazolidine is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The addition of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biological applications.

  • Antioxidant Activity :
    • Fmoc-thiazolidine exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is primarily attributed to the thiol group within the thiazolidine structure, which can donate electrons to reactive species.
  • Cellular Protection :
    • Studies indicate that Fmoc-thiazolidine can protect against cellular damage induced by toxicants such as formaldehyde. It acts by modulating pathways associated with oxidative stress and apoptosis, thereby preserving cellular integrity .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is vital for its potential use in treating inflammatory diseases .

Biological Activity Data

Activity Evidence
AntioxidantScavenges free radicals; protects liver cells from oxidative damage .
Anti-inflammatoryInhibits cytokine production; reduces markers of inflammation .
Cytotoxicity in Cancer CellsExhibits selective cytotoxic effects on cancer cell lines .

Case Studies and Research Findings

  • Animal Studies :
    • Research has demonstrated that Fmoc-thiazolidine can significantly reduce liver toxicity in animal models exposed to harmful substances. This protective effect was linked to its antioxidant capabilities .
  • In Vitro Studies :
    • In vitro experiments have shown that Fmoc-thiazolidine can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Clinical Implications :
    • Ongoing clinical trials are investigating the efficacy of Fmoc-thiazolidine in treating liver diseases and conditions associated with oxidative stress. Preliminary results indicate positive outcomes in terms of liver function improvement and reduced oxidative markers .

Properties

IUPAC Name

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNZLPLVVGCMO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133054-21-4, 423719-54-4
Record name (-)-(R)-Fmoc-4-thiazolidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylic acid 97%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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